

# An In-depth Technical Guide to the Solubility of Solvent Yellow 1

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## Compound of Interest

Compound Name: Yellow 1

Cat. No.: B1169947

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This technical guide provides a comprehensive overview of the solubility of Solvent **Yellow 1** (CAS No. 60-09-3), also known as p-Aminoazobenzene or Aniline Yellow. The document details its solubility in various solvents, outlines experimental protocols for solubility determination, and presents a visual workflow for these procedures.

## Core Concepts: Understanding the Solubility of Solvent Yellow 1

Solvent **Yellow 1** is a synthetic azo dye characterized by a molecular structure that dictates its solubility profile. Its relatively nonpolar aromatic rings and the presence of an amino group contribute to its solubility in organic solvents, while its limited ability to form strong hydrogen bonds with water accounts for its low aqueous solubility.<sup>[1][2]</sup>

## Quantitative Solubility Data

The solubility of Solvent **Yellow 1** has been determined in aqueous and various organic solvents. The available quantitative data is summarized in the table below. It is noteworthy that while qualitative descriptions of high solubility in many organic solvents are prevalent, specific quantitative measurements are less commonly reported in readily available literature.

Solvent	Chemical Formula	Temperature (°C)	Solubility
Water	H <sub>2</sub> O	25	32 mg/L[2]
Water	H <sub>2</sub> O	25	29.59 mg/L[3]
Ethanol	C <sub>2</sub> H <sub>5</sub> OH	Not Specified	Soluble / Freely Soluble[4][5]
Methanol	CH <sub>3</sub> OH	Not Specified	Soluble / Slightly Soluble[4]
Acetone	C <sub>3</sub> H <sub>6</sub> O	Not Specified	Soluble[1][6]
Chloroform	CHCl <sub>3</sub>	Not Specified	Soluble / Freely Soluble / Slightly Soluble[4]
Benzene	C <sub>6</sub> H <sub>6</sub>	Not Specified	Soluble / Freely Soluble
Diethyl Ether	(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> O	Not Specified	Soluble / Freely Soluble
Oils	Not Specified	Not Specified	Soluble[3]

## Experimental Protocols for Solubility Determination

The determination of Solvent **Yellow 1** solubility can be performed using several established laboratory techniques. The following are detailed methodologies for key experimental approaches.

### Gravimetric Method (Shake-Flask)

This is a classical and straightforward method for determining equilibrium solubility.

Methodology:

- Preparation of Supersaturated Solution: Add an excess amount of Solvent **Yellow 1** to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

- **Equilibration:** Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. A shaker bath or magnetic stirrer can be used for this purpose.
- **Phase Separation:** Allow the undissolved solid to settle. Centrifuge the sample to further separate the solid from the supernatant.
- **Sampling and Filtration:** Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Filter the aliquot through a fine-pore filter (e.g., 0.22  $\mu\text{m}$ ) to remove any remaining solid particles.
- **Solvent Evaporation:** Transfer the filtered supernatant to a pre-weighed container and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).
- **Mass Determination:** Weigh the container with the dried residue. The mass of the dissolved Solvent **Yellow 1** is the difference between this final weight and the initial weight of the empty container.
- **Calculation:** Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the mass of the dissolved solid and the initial volume of the solvent.

## UV-Visible Spectrophotometry

This method is suitable for colored compounds like Solvent **Yellow 1** and relies on the Beer-Lambert law.

Methodology:

- **Preparation of a Saturated Solution:** Follow steps 1-4 of the Gravimetric Method to obtain a clear, saturated solution of Solvent **Yellow 1**.
- **Preparation of a Calibration Curve:**
  - Prepare a stock solution of Solvent **Yellow 1** of a known concentration in the solvent of interest.

- Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
- Measure the absorbance of each standard solution at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for Solvent **Yellow 1** using a UV-Vis spectrophotometer. The  $\lambda_{\text{max}}$  for p-aminoazobenzene is approximately 380 nm.<sup>[5]</sup>
- Plot a calibration curve of absorbance versus concentration.
- Analysis of the Saturated Solution:
  - Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
  - Measure the absorbance of the diluted sample at  $\lambda_{\text{max}}$ .
- Calculation:
  - Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
  - Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.

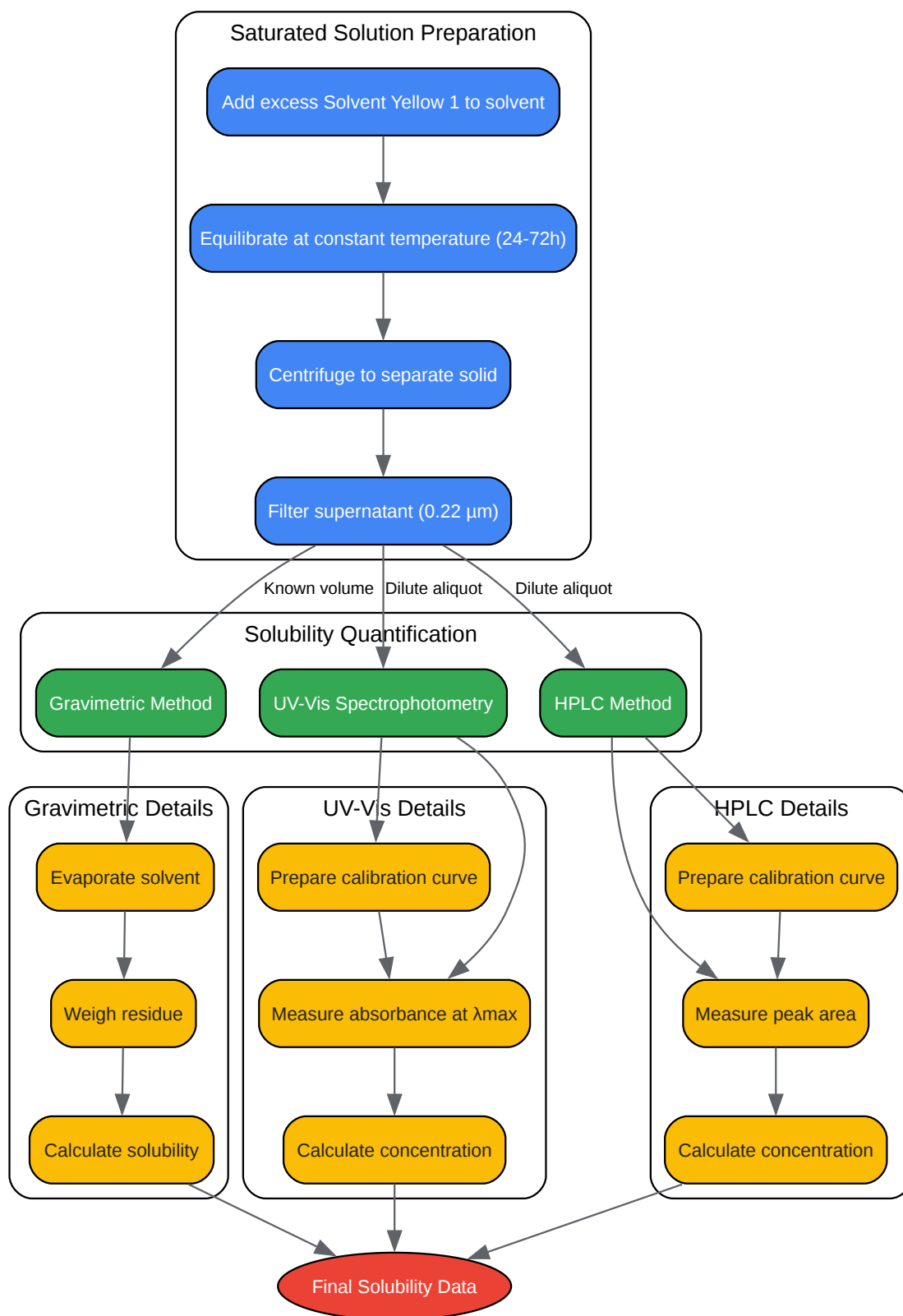
Methodology:

- Preparation of a Saturated Solution: Follow steps 1-4 of the Gravimetric Method to obtain a clear, saturated solution.
- Preparation of a Calibration Curve:
  - Prepare a stock solution of Solvent **Yellow 1** of a known concentration in the mobile phase or a compatible solvent.

- Prepare a series of standard solutions of known concentrations by serial dilution.
- Inject each standard solution into the HPLC system and record the peak area.
- Plot a calibration curve of peak area versus concentration.
- Analysis of the Saturated Solution:
  - Dilute the filtered saturated solution with a known volume of the mobile phase or a compatible solvent.
  - Inject the diluted sample into the HPLC system and record the peak area.
- Calculation:
  - Use the calibration curve to determine the concentration of the diluted sample.
  - Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

## Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of Solvent **Yellow 1**.



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Caption: Experimental workflow for determining the solubility of Solvent **Yellow 1**.

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## References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Aminoazobenzene | C<sub>12</sub>H<sub>11</sub>N<sub>3</sub> | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 4-AMINOAZOBENZENE | 60-09-3 [chemicalbook.com]
- 5. CN112595796A - Preparation method of p-aminoazobenzene standard substance and method for detecting content of p-aminoazobenzene by using same - Google Patents [patents.google.com]
- 6. solubilityofthings.com [solubilityofthings.com]
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